molecular formula C27H25ClN6OS B2952570 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 688792-58-7

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

Cat. No.: B2952570
CAS No.: 688792-58-7
M. Wt: 517.05
InChI Key: JMCNPBXWYLKBRW-UHFFFAOYSA-N
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a triazatetracyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the triazatetracyclo structure and the attachment of the sulfanylidene and carboxamide groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to simpler triazatetracyclo derivatives .

Scientific Research Applications

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is unique due to its triazatetracyclo structure and the presence of both sulfanylidene and carboxamide groups.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6OS/c28-19-4-3-5-20(17-19)33-14-12-32(13-15-33)11-10-29-26(35)18-8-9-21-23(16-18)31-27(36)34-24-7-2-1-6-22(24)30-25(21)34/h1-9,16-17H,10-15H2,(H,29,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNPBXWYLKBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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